4-Fluoro-5-methylthiophene-2-carboxylic acid
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Overview
Description
4-Fluoro-5-methylthiophene-2-carboxylic acid is an organic compound with the molecular formula C6H5FO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a fluorine atom and a methyl group on the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 4-Fluoro-5-methylthiophene-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-Fluoro-5-methylthiophene-2-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These properties make the compound useful in the study of molecular pathways and the development of targeted therapies .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-thiophenecarboxylic acid: Lacks the fluorine atom, which can affect its reactivity and binding properties.
4-Fluoro-2-thiophenecarboxylic acid: Similar structure but lacks the methyl group, which can influence its chemical behavior.
5-Fluoro-2-thiophenecarboxylic acid: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
4-Fluoro-5-methylthiophene-2-carboxylic acid is unique due to the presence of both the fluorine and methyl groups on the thiophene ring. This combination of substituents can enhance its chemical reactivity and binding affinity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
4-fluoro-5-methylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2S/c1-3-4(7)2-5(10-3)6(8)9/h2H,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAXBCXNNOXUTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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